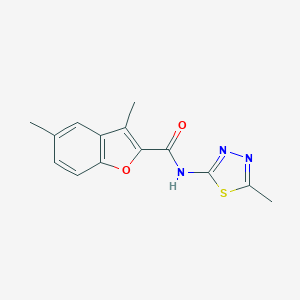

3,5-diméthyl-N-(5-méthyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, also known as DMF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMF is a benzofuran derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mécanisme D'action

The mechanism of action of 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide acts by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant and detoxification responses. Activation of the Nrf2 pathway leads to the upregulation of various antioxidant and detoxification enzymes, which can protect cells from oxidative stress and inflammation.

Biochemical and Physiological Effects:

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide can increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD). 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In vivo studies have shown that 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide can protect against oxidative stress, inflammation, and neurodegeneration.

Avantages Et Limitations Des Expériences En Laboratoire

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has some limitations. It can be toxic at high concentrations, which can limit its use in some experiments. It can also be difficult to obtain in large quantities, which can limit its use in some studies.

Orientations Futures

There are several future directions for 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide research. One direction is to further investigate its mechanism of action and identify the downstream targets of the Nrf2 pathway. Another direction is to investigate its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide for therapeutic use. Overall, 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has shown promising results in various studies and has the potential to be a valuable compound for future research and therapeutic development.

Méthodes De Synthèse

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and palladium-catalyzed carbonylation reactions. The Suzuki-Miyaura coupling reaction involves the reaction of 2-chloro-3,5-dimethylbenzoic acid with 5-methyl-1,3,4-thiadiazol-2-ylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the reaction of 2-chloro-3,5-dimethylbenzoic acid with 5-methyl-1,3,4-thiadiazol-2-ylamine in the presence of a palladium catalyst. The palladium-catalyzed carbonylation reactions involve the reaction of 2-chloro-3,5-dimethylbenzoic acid with carbon monoxide and amines in the presence of a palladium catalyst.

Applications De Recherche Scientifique

- Les polyazoles, comme ce composé, ont été étudiés comme ligands prometteurs dans les complexes métalliques. Leurs hétérocycles aromatiques à excès de π, leurs structures plates et rigides, ainsi que leur stabilité thermique les rendent adaptés à la chimie de la coordination .

- Les ligands poly(3,5-diméthylpyrazole-1-ylméthyl)benzène (Fig. 1) sont des ligands polydentés avec un noyau benzénique central lié à trois (L1) ou six (L2) bras identiques de groupes (3,5-diméthylpyrazole-1-ylméthyl). Ces ligands ont été utilisés dans la découverte de nouveaux précurseurs de catalyseurs .

- Dans une étude, on a constaté que des complexes in situ de ligands multidentés (dont ce composé) oxydent des substrats de catéchol. Des facteurs comme le rapport molaire oxydant/substrat, la nature du ligand, l'ion métallique et le contre-ion influent de manière significative sur les activités catalytiques .

- Par exemple, le Complexe L1/Cu(CH₃COO)₂, dans un rapport molaire de 1:2, a présenté l'activité la plus élevée pour l'oxydation du catéchol en sa quinone correspondante, avec une vitesse de 4,46 μmol l⁻¹ min⁻¹ .

Chimie de la catalyse et de la coordination

Activité de la catécholase

Applications biologiques et médicales

Chimie computationnelle

Propriétés

IUPAC Name |

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-7-4-5-11-10(6-7)8(2)12(19-11)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZQYIVRFAZVRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385182.png)

![N-(4-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385183.png)

![N-(2,3-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385184.png)

![N-(4-ethoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385186.png)

![N-(3-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}phenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385187.png)

![N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385190.png)

![3,3-dimethyl-2-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385192.png)

![Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B385194.png)

![N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385195.png)

![2-bromo-N-(2,5-dichlorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385197.png)

![2-bromo-N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385198.png)

![2-bromo-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385199.png)

![2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385200.png)

![2-bromo-N-(3-chlorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385201.png)